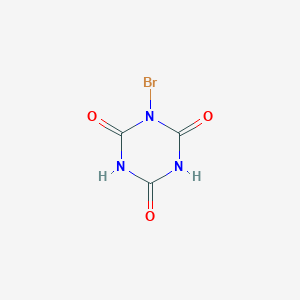
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione typically involves the bromination of cyanuric acid. This can be achieved through the reaction of cyanuric acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where cyanuric acid is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted triazine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazine ring.
Cycloaddition Reactions:
Aplicaciones Científicas De Investigación
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. The bromine atom plays a crucial role in enhancing the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione:
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro-: A chlorinated derivative with similar reactivity but different physical properties.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-iodo-: An iodinated derivative with enhanced reactivity due to the larger atomic size of iodine.
Uniqueness
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its non-brominated and other halogenated counterparts. The bromine atom enhances the compound’s ability to participate in substitution and cycloaddition reactions, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
15114-35-9 |
|---|---|
Fórmula molecular |
C3H2BrN3O3 |
Peso molecular |
207.97 g/mol |
Nombre IUPAC |
1-bromo-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H2BrN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) |
Clave InChI |
MWSLLEWOGABAFW-UHFFFAOYSA-N |
SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
SMILES canónico |
C1(=O)NC(=O)N(C(=O)N1)Br |
Key on ui other cas no. |
15114-35-9 |
Sinónimos |
BICA-Na bromoisocyanuric acid bromoisocyanuric acid sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















